molecular formula C24H33FN4O2Si B14227854 Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-

Cat. No.: B14227854
M. Wt: 456.6 g/mol
InChI Key: QUXKCBLEAPKHBZ-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino, fluoro, and silyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play crucial roles in binding to target sites, while the silyl group may influence the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- stands out due to its unique combination of functional groups. Similar compounds include:

  • Ethanone, 1-[4-amino-3-(1,1-dimethylethyl)phenyl]-
  • Ethanone, 1-[4-amino-3-(1,1-dimethylethyl)phenyl]-2-fluoro- These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C24H33FN4O2Si

Molecular Weight

456.6 g/mol

IUPAC Name

1-[4-amino-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone

InChI

InChI=1S/C24H33FN4O2Si/c1-16-8-10-17(11-9-16)19-20-22(26)27-15-28-23(20)29(21(19)18(30)14-25)12-7-13-31-32(5,6)24(2,3)4/h8-11,15H,7,12-14H2,1-6H3,(H2,26,27,28)

InChI Key

QUXKCBLEAPKHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)C(=O)CF

Origin of Product

United States

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